molecular formula C22H20N4O2 B2535633 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide CAS No. 1207055-69-3

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide

Cat. No.: B2535633
CAS No.: 1207055-69-3
M. Wt: 372.428
InChI Key: YLKXQRLBOFPFBU-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is a novel chemical compound with unique structural features, combining elements of cyclopropane, tetrahydroisoquinoline, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide involves a multi-step process:

  • Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropane is reacted with a suitable reagent (e.g., chloroform and sodium hydroxide) to form cyclopropanecarbonyl chloride.

  • Coupling with Tetrahydroisoquinoline: : The intermediate cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the cyclopropanecarbonyl-tetrahydroisoquinoline intermediate.

  • Formation of Quinoxaline Carboxamide: : The cyclopropanecarbonyl-tetrahydroisoquinoline intermediate is coupled with quinoxaline-2-carboxylic acid using coupling reagents like carbodiimides (e.g., EDC or DCC) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimization of reaction conditions to enhance yield and purity. This may include:

  • Use of continuous flow reactors for efficient mixing and temperature control.

  • Employing high-throughput screening techniques to identify optimal catalysts and reagents.

  • Implementing purification methods such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions might include:

  • Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.

  • Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in alcohol.

  • Substitution: Alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions will vary based on the reaction conditions and reagents used. For example:

  • Oxidation might yield carboxylic acids or ketones.

  • Reduction might yield alcohols or amines.

  • Substitution reactions might yield new derivatives with modified functional groups.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide finds applications in diverse scientific research areas:

  • Chemistry: : As a building block for synthesizing novel compounds.

  • Biology: : Potential use in biochemical assays or as a molecular probe.

  • Medicine: : Exploring its pharmacological properties and potential therapeutic applications.

  • Industry: : Use in materials science for developing new polymers or coatings.

Comparison with Similar Compounds

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can be compared with other similar compounds, such as:

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide: : Shares a similar structure but with a quinoline moiety instead of quinoxaline.

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide: : Contains a pyridine moiety, offering different chemical properties and reactivity.

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzoxazole-2-carboxamide: : Features a benzoxazole moiety, providing unique structural and functional characteristics.

By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, showcasing its potential in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21(20-12-23-18-3-1-2-4-19(18)25-20)24-17-8-7-14-9-10-26(13-16(14)11-17)22(28)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKXQRLBOFPFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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